4'-O-Methylpyridoxine

Pyridoxal Kinase Antivitamin B6 Enzyme Inhibition

4'-O-Methylpyridoxine (also known as ginkgotoxin or MPN) is a pyridoxine antimetabolite and neurotoxic antivitamin B6 compound naturally occurring in Ginkgo biloba seeds and leaves. It is a competitive inhibitor of pyridoxal kinase (Ki = 3 µM), the enzyme that converts pyridoxine into its active coenzyme form, pyridoxal-5′-phosphate (PLP).

Molecular Formula C9H13NO3
Molecular Weight 183.20 g/mol
CAS No. 1464-33-1
Cat. No. B075682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-O-Methylpyridoxine
CAS1464-33-1
Synonyms4-methoxymethylpyridoxine
4-methoxymethylpyridoxine hydrochloride
4-methoxypyridoxine
4-O-methoxypyridoxine
4-O-methylpyridoxine
Molecular FormulaC9H13NO3
Molecular Weight183.20 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=C1O)COC)CO
InChIInChI=1S/C9H13NO3/c1-6-9(12)8(5-13-2)7(4-11)3-10-6/h3,11-12H,4-5H2,1-2H3
InChIKeySVINQHQHARVZFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

4'-O-Methylpyridoxine (CAS 1464-33-1): A Specialized Pyridoxine Antagonist for Antivitamin B6 Research


4'-O-Methylpyridoxine (also known as ginkgotoxin or MPN) is a pyridoxine antimetabolite and neurotoxic antivitamin B6 compound naturally occurring in Ginkgo biloba seeds and leaves [1]. It is a competitive inhibitor of pyridoxal kinase (Ki = 3 µM), the enzyme that converts pyridoxine into its active coenzyme form, pyridoxal-5′-phosphate (PLP) [2]. Beyond its established role as a tool for inducing vitamin B6 deficiency in experimental models, recent studies have identified moderate antioxidant properties and dose-dependent cytotoxicity against GES-1 gastric epithelial cells (IC50 = 127.80 µM) [3].

Why 4'-O-Methylpyridoxine Is Not Interchangeable with Other Pyridoxine Antagonists


Researchers aiming to model vitamin B6 deficiency or study pyridoxal kinase inhibition cannot simply substitute 4'-O-Methylpyridoxine with other known antivitamin B6 agents such as 4-deoxypyridoxine, isoniazid, or theophylline. Critical differences exist in their molecular targets, inhibitory mechanisms, and in vivo pharmacodynamics. While all these compounds antagonize vitamin B6, 4'-O-Methylpyridoxine demonstrates a unique combination of competitive pyridoxal kinase inhibition (Ki = 3 µM) [1] and in vivo biotransformation to 4'-O-methylpyridoxine-5'-phosphate (MPNP), a phosphorylated metabolite that directly contributes to brain PLP depletion and reduced GABA/Glu ratios [2]. This specific metabolic fate and resultant neurotoxicity profile distinguishes it from agents like theophylline (Ki = 8.7 µM) [3] or 4-deoxypyridoxine (Ki = 2.8 µM) [4].

Quantitative Evidence for 4'-O-Methylpyridoxine: Key Differentiators vs. Other Pyridoxine Antagonists


Comparative Pyridoxal Kinase Inhibition: 4'-O-Methylpyridoxine vs. 4-Deoxypyridoxine and Theophylline

4'-O-Methylpyridoxine competitively inhibits human pyridoxal kinase with a Ki of 3 µM [1]. This places it in an intermediate position relative to 4-deoxypyridoxine (Ki = 2.8 µM) [2] and theophylline (Ki = 8.7 µM) [3] in terms of in vitro inhibitory potency.

Pyridoxal Kinase Antivitamin B6 Enzyme Inhibition

In Vivo Plasma Pyridoxal-5'-Phosphate (PLP) Reduction Following 4'-O-Methylpyridoxine Administration

Intravenous administration of 4'-O-Methylpyridoxine at 5 mg/kg in a rat model resulted in a significant decrease in plasma pyridoxal-5'-phosphate (PLP) concentration [1]. This direct evidence of in vivo antivitamin B6 activity distinguishes it from in vitro inhibitors that lack demonstrated systemic effects.

Vitamin B6 Metabolism Pharmacokinetics In Vivo Model

Dose-Dependent Seizure-Like Behavior in Zebrafish Larvae: 4'-O-Methylpyridoxine vs. Control

Exposure to 4'-O-Methylpyridoxine at concentrations ranging from 200 to 1000 µM induces seizure-like behavior in zebrafish larvae [1]. This effect is specifically reversible by co-administration of pyridoxal-5'-phosphate (PLP) or GABA [1], confirming the compound's mechanism-based neurotoxicity.

Neurotoxicity Seizure Model Zebrafish

Brain Pyridoxal-5'-Phosphate (PLP) Depletion and GABA/Glu Ratio Reduction Following Intrathecal 4'-O-Methylpyridoxine

Intrathecal administration of 4'-O-Methylpyridoxine (5-80 nmol) to mice resulted in a dose-dependent decrease in brain pyridoxal-5'-phosphate (PLP) concentration (p<0.001) and a significant reduction in the GABA/Glu ratio (p=0.004) [1]. Furthermore, the in vivo formation of 4'-O-methylpyridoxine-5'-phosphate (MPNP) was detected, confirming the compound's unique metabolic activation [1].

Neurochemistry Vitamin B6 Deficiency GABA

Cytotoxicity in GES-1 Gastric Epithelial Cells: IC50 Determination for 4'-O-Methylpyridoxine

4'-O-Methylpyridoxine exhibits dose-dependent cytotoxicity against human gastric epithelial cells (GES-1), with an IC50 value of 127.80 µM [1]. At a concentration of 100 µM, it inhibited cell proliferation by 38.27% and induced G2 phase cell cycle arrest [1].

Cytotoxicity Gastric Toxicity Apoptosis

Validated Applications for 4'-O-Methylpyridoxine Based on Quantitative Evidence


In Vivo Modeling of Vitamin B6 Deficiency and Neurotoxicity

Utilize 4'-O-Methylpyridoxine to induce functional vitamin B6 deficiency in rodent models. Intravenous (5 mg/kg) [1] or intrathecal (5-80 nmol) [2] administration reliably reduces plasma and brain pyridoxal-5'-phosphate (PLP) levels, leading to measurable behavioral changes and neurochemical alterations. This is particularly valuable for studying PLP-dependent enzyme dysfunction and GABAergic neurotransmission disruption.

Pyridoxal Kinase Inhibition and Structural Studies

Employ 4'-O-Methylpyridoxine (Ki = 3 µM) [1] as a competitive inhibitor of human pyridoxal kinase for crystallographic or enzymatic studies. Its distinct binding mode, elucidated by X-ray crystallography, provides a valuable comparator for understanding structure-activity relationships among antivitamin B6 agents.

Ginkgo biloba Toxicity Assessment and Quality Control

Quantify 4'-O-Methylpyridoxine levels in Ginkgo biloba extracts or food products as a marker of potential neurotoxicity. The compound's well-characterized biological effects (PLP depletion [1], seizure induction [2]) underpin its use as a target for extract detoxification processes and safety standardization.

Gastric Epithelial Cytotoxicity and Apoptosis Research

Apply 4'-O-Methylpyridoxine to GES-1 gastric epithelial cells (IC50 = 127.80 µM) [1] to study mechanisms of gastrointestinal toxicity, mitochondrial dysfunction, and apoptosis induction. This model is relevant for investigating the adverse effects of chronic Ginkgo biloba seed consumption.

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